molecular formula C14H16O3 B1242640 Drupanin CAS No. 53755-58-1

Drupanin

Cat. No.: B1242640
CAS No.: 53755-58-1
M. Wt: 232.27 g/mol
InChI Key: HZKNHDLUFBYIQN-VMPITWQZSA-N
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Description

Drupanin is a prenylated cinnamic acid derivative with the chemical formula C14H16O3 . It is a naturally occurring compound found in Brazilian green propolis, a resinous substance produced by honeybees from plant materials. This compound is known for its various biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Drupanin can be synthesized through the prenylation of cinnamic acid derivatives. The process involves the reaction of cinnamic acid with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves the extraction of Brazilian green propolis, followed by purification processes. The propolis is first subjected to ethanol extraction to obtain a crude extract. This extract is then fractionated using column chromatography to isolate this compound along with other prenylated cinnamic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Drupanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drupanin has a wide range of scientific research applications:

Mechanism of Action

Drupanin exerts its effects primarily through the inhibition of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3) . This enzyme is involved in the metabolism of steroids and prostaglandins. By inhibiting AKR1C3, this compound can modulate various biological pathways, including those related to cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Drupanin is often compared with other prenylated cinnamic acid derivatives such as:

Uniqueness

This compound is unique due to its selective inhibition of AKR1C3, which makes it a promising candidate for anti-cancer research. Unlike artepillin C and baccharin, this compound has shown specific activity against breast cancer cells .

Similar Compounds

  • Artepillin C : Known for its anti-inflammatory and anti-cancer properties.
  • Baccharin : Exhibits antimicrobial and anti-inflammatory activities.
  • p-Coumaric acid : Commonly found in various plants and has antioxidant properties .

Properties

IUPAC Name

(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKNHDLUFBYIQN-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318722
Record name Drupanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53755-58-1
Record name Drupanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53755-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drupanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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